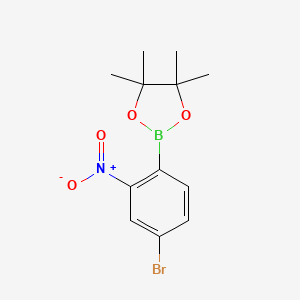

2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester with the molecular formula C₁₃H₁₆BBrNO₄ and an average molecular weight of 344.99 g/mol. It is characterized by a bromo substituent at the para position and a nitro group at the ortho position on the phenyl ring, attached to a pinacol boronate core. This compound is typically a colorless to light yellow liquid at room temperature and serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity . Its structural features make it valuable in pharmaceutical synthesis, materials science, and agrochemical research.

Properties

Molecular Formula |

C12H15BBrNO4 |

|---|---|

Molecular Weight |

327.97 g/mol |

IUPAC Name |

2-(4-bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H15BBrNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3 |

InChI Key |

JIXXNSOCRCACIX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid. In this case, 4-bromo-2-nitrophenyl is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under the influence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts. The process would also involve rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: The boronic acid moiety can participate in further Suzuki coupling reactions with other aryl halides.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Coupling Reactions: Aryl halides with palladium catalysts and bases like potassium carbonate.

Major Products Formed

Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

Reduction Reactions: 2-(4-Amino-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential applications in drug development and therapeutic agents. Its boron content makes it suitable for studies related to boron neutron capture therapy (BNCT), which is a targeted cancer treatment approach. Research indicates that compounds with boron can selectively accumulate in tumor cells and enhance the effectiveness of radiation therapy .

Organic Synthesis

2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an important building block in organic synthesis. Its ability to participate in various chemical reactions allows for the creation of complex organic molecules. It can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Materials Science

In materials science, this compound is investigated for its role in the development of novel materials with specific electronic or optical properties. Its unique structure allows it to be integrated into polymer matrices or used as a precursor for functional materials such as sensors or catalysts .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely dependent on the specific chemical reactions it undergoes. In Suzuki coupling reactions, the boronic acid moiety forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In reduction reactions, the nitro group is hydrogenated to form an amino group, altering the electronic properties of the molecule.

Comparison with Similar Compounds

The following analysis compares 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related pinacol boronate esters, focusing on substituent effects, synthetic yields, and applications.

Halogen-Substituted Derivatives

Key Observations :

- Substituent Position and Reactivity: The presence of electron-withdrawing groups (e.g., -NO₂, -Br) enhances electrophilic reactivity in cross-coupling reactions. For example, the bromo-nitro derivative is more reactive than the bromomethyl analog, which is sterically hindered .

- Synthetic Challenges : Chloro- and bromomethyl-substituted derivatives exhibit lower yields (26–42%) compared to simpler arylboronates, likely due to steric bulk or competing side reactions .

Nitro-Substituted Derivatives

Key Observations :

- Regioselectivity: Meta-nitro derivatives (e.g., 3-NO₂) are more commonly used in antibiotic research due to their compatibility with biological targets, whereas ortho-nitro derivatives (e.g., 2-NO₂) may face steric hindrance .

- Fluorine-Nitro Synergy : The 4-fluoro-3-nitro derivative exhibits enhanced electronic properties for fluorescence applications, leveraging the electron-withdrawing effects of both substituents .

Methoxy- and Alkyl-Substituted Derivatives

Key Observations :

- Electron-Donating Groups : Methoxy substituents improve solubility and stability, making these derivatives ideal for NMR studies and catalytic applications .

- Long Alkyl Chains : Bulky alkyl chains (e.g., 8-phenyloctyl) are used in polymer chemistry to modify material properties .

Steric and Electronic Effects

- Steric Hindrance: Derivatives with ortho substituents (e.g., 2-NO₂, 2-CH₃) show reduced reactivity in cross-coupling due to steric clashes with catalysts .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) increase the electrophilicity of the boron atom, enhancing reactivity in Suzuki reactions. Conversely, electron-donating groups (e.g., -OMe) slow reactivity but improve stability .

Biological Activity

The compound 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14BBrN2O4

- Molar Mass : 327.06 g/mol

- CAS Number : 2092313-22-7

This compound features a boron atom in a dioxaborolane ring structure, which is known for its ability to interact with biological macromolecules.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of dioxaborolane derivatives against various pathogens. For instance:

- Inhibition of β-lactamases : Dioxaborolanes have been shown to inhibit enzymes such as TEM-1 and KPC-2, which are responsible for antibiotic resistance in Gram-negative bacteria. The compound's ability to act as a β-lactamase inhibitor positions it as a promising candidate for overcoming antibiotic resistance .

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Dioxaborolane Derivative | TEM-1 | 0.5 | |

| Dioxaborolane Derivative | KPC-2 | 0.8 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Studies indicate that certain dioxaborolanes can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Mechanism of Action : The proposed mechanism includes the inhibition of key proteins involved in cell proliferation and survival, leading to increased apoptosis rates in cancer cell lines .

Case Study 1: Inhibition of NS5B Polymerase

A study evaluated the compound's ability to inhibit the NS5B polymerase enzyme associated with Hepatitis C virus (HCV). The results demonstrated that derivatives of dioxaborolanes could effectively inhibit NS5B with an EC50 value below 50 nM in cell-based assays .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of various dioxaborolane derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae. The study revealed that modifications to the dioxaborolane structure significantly enhanced antibacterial activity, suggesting a structure-activity relationship that warrants further exploration .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 2-(4-Bromo-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for its development as a therapeutic agent. Preliminary studies indicate moderate solubility and permeability profiles, which are essential for bioavailability .

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Permeability | Medium |

| Metabolic Stability | Moderate |

Future Directions

The ongoing research aims to optimize the chemical structure of dioxaborolanes to enhance their biological activity while minimizing toxicity. Further studies are needed to explore the full therapeutic potential of this compound in various disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.